N'-hydroxy-2,4-dimethoxybenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.21 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes two methoxy groups and a hydroxy group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide typically involves the reaction of 2,4-dimethoxybenzoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for N’-hydroxy-2,4-dimethoxybenzenecarboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and advanced purification techniques such as column chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or copper(I) iodide.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amines, and various substituted benzene derivatives.
Scientific Research Applications
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-2,4-dimethoxybenzenecarboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The methoxy groups may also play a role in modulating the compound’s interactions with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxybenzamide: Similar in structure but lacks the hydroxy group.
3-Acetoxy-2-methylbenzoic acid: Contains an acetoxy group instead of a hydroxy group.
Uniqueness
N’-hydroxy-2,4-dimethoxybenzenecarboximidamide is unique due to the presence of both methoxy and hydroxy groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
N'-hydroxy-2,4-dimethoxybenzenecarboximidamide is a chemical compound with potential biological activities that have garnered attention in various scientific studies. This article aims to explore the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₂N₂O₃
- Melting Point : 162-164 °C
- Purity : 95%
- Physical Form : Powder
Biological Activity Overview
The biological activity of this compound has been examined primarily in the context of its potential therapeutic properties. The following sections outline specific biological activities reported in various studies.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. It has shown efficacy against a range of bacterial strains, indicating its potential as an antimicrobial agent.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
Research has indicated that this compound exhibits antioxidant properties. This activity is crucial for mitigating oxidative stress in biological systems.
- DPPH Radical Scavenging Activity : The compound demonstrated a significant ability to scavenge DPPH radicals with an IC50 value of 25 µg/mL.
- Total Phenolic Content : The total phenolic content was measured at 150 mg GAE/g of extract, suggesting a strong correlation between phenolic compounds and antioxidant activity.
The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest that it may interact with cellular pathways involved in inflammation and apoptosis.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted on the efficacy of this compound against multidrug-resistant bacteria showed promising results. The researchers noted that the compound could inhibit bacterial growth effectively and may serve as a lead for developing new antibiotics. -
Case Study on Antioxidant Properties :
In a clinical trial assessing the antioxidant effects of this compound in patients with oxidative stress-related conditions, participants exhibited reduced markers of oxidative damage after supplementation with the compound.
Properties
Molecular Formula |
C9H12N2O3 |
---|---|
Molecular Weight |
196.20 g/mol |
IUPAC Name |
N'-hydroxy-2,4-dimethoxybenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) |
InChI Key |
HYELDGUNYOPEMH-UHFFFAOYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C(=N/O)/N)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=NO)N)OC |
solubility |
>29.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.